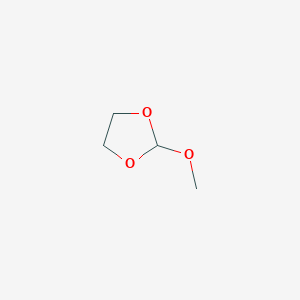

2-Méthoxy-1,3-dioxolane

Vue d'ensemble

Description

2-Methoxy-1,3-dioxolane, also known as MDO, is a cyclic ether compound that is used in a variety of applications in the scientific research field. It has been used in a range of applications, including as a solvent, as a reagent in chemical synthesis, and as a catalyst in various reactions. MDO is a versatile compound that has been used in a variety of fields, such as biochemistry, pharmacology, and organic chemistry.

Applications De Recherche Scientifique

Analyse des données de propriétés thermophysiques

Le 2-méthoxy-1,3-dioxolane est utilisé dans la collecte de données de propriétés thermophysiques évaluées de manière critique pour les composés purs . Ces données sont générées par une analyse de données dynamique et sont principalement axées sur les produits organiques .

Conversion de diols vicinaux en oléfines

Une méthode efficace et pratique pour la synthèse stéréospécifique d'oléfines à partir de diols vicinaux via les 2-méthoxy-1,3-dioxolanes correspondants a été rapportée . Cette méthode fournit une conversion douce et stéréospécifique de diols vicinaux en oléfines .

Fabrication de polyacétals et autres polymères

Plusieurs 1,3-dioxolanes, y compris le this compound, sont utilisés comme comonomères pour la fabrication de polyacétals et d'autres polymères .

Solvant pour les réactions chimiques

Le this compound sert de solvant pour diverses réactions chimiques, y compris celles impliquant des sels inorganiques .

Stabilisateur pour les solvants organiques halogénés

Ce composé est utilisé comme stabilisateur pour les solvants organiques halogénés .

Matière de départ ou réactif pour la synthèse organique

Le this compound est utilisé comme matière de départ ou réactif pour la synthèse organique .

Synthèse de nucléosides

Le this compound a été utilisé dans la synthèse de [4,5-bis(hydroxyméthyl)-1,3-dioxolan-2-yl]nucléosides

Safety and Hazards

2-Methoxy-1,3-dioxolane is classified as a flammable liquid (Flam. Liq. 3) with a flash point of 34 °C (closed cup) . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mécanisme D'action

Target of Action

It has been shown to react with silylated thymine and trimethylsilyl triflate

Mode of Action

It has been shown to react with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine . This suggests that the compound may act as a reagent in organic synthesis, particularly in the formation of formate esters.

Biochemical Pathways

Its reaction with silylated thymine and trimethylsilyl triflate suggests that it may be involved in the synthesis of formate esters

Pharmacokinetics

Its molecular weight of 1041045 suggests that it may have good bioavailability due to its relatively small size

Result of Action

Its ability to react with silylated thymine and trimethylsilyl triflate to form formate esters suggests that it may have potential applications in organic synthesis.

Propriétés

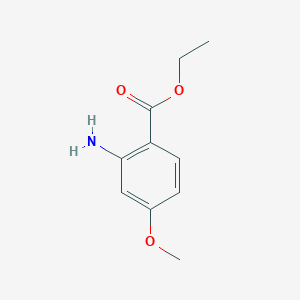

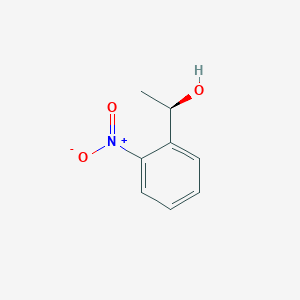

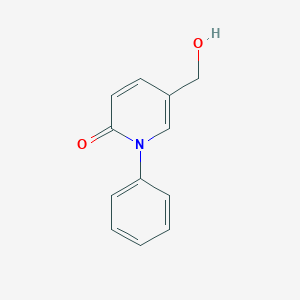

IUPAC Name |

2-methoxy-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAYTNFBRROPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173362 | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19693-75-5 | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19693-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methoxy-1,3-dioxolane?

A1: 2-Methoxy-1,3-dioxolane has the molecular formula C4H8O3 and a molecular weight of 104.12 g/mol []. Key spectroscopic data include: * Boiling Point: 129 °C []* Density: 1.092 g cm-3 []* Solubility: Soluble in alcohol, acetone, THF, CH2Cl2 []

Q2: How is 2-methoxy-1,3-dioxolane typically used in organic synthesis?

A2: 2-Methoxy-1,3-dioxolane is primarily employed as a mild acetalization agent and as a protected formyl group synthon []. For instance, it can react with silylated nucleobases to yield [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, demonstrating its utility in synthesizing novel nucleoside analogs [, ].

Q3: Can you explain the reaction of 2-methoxy-1,3-dioxolane with glycerol and its significance?

A3: This reaction leads to the formation of 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane []. This glycerol-based orthoester is significant because it represents a valuable pathway for glycerol valorization, converting glycerol into useful chemical intermediates.

Q4: What catalytic systems have proven effective in facilitating the reaction between 2-methoxy-1,3-dioxolane and glycerol?

A4: Both Brønsted and Lewis acid catalysts have demonstrated the ability to accelerate the reaction equilibrium between 2-methoxy-1,3-dioxolane and glycerol []. Specifically, Brønsted acidic ionic liquids such as BSMImHSO4 and BSMImBr have been identified as highly effective catalysts for promoting this reaction [].

Q5: How does the structure of 2-methoxy-1,3-dioxolane derivatives influence their reactivity in acylation reactions?

A5: The stereochemistry of 2-methoxy-1,3-dioxolane derivatives significantly impacts their reactivity in acylation reactions, particularly with silyl enol ethers [, ]. Research has shown that while both Z and E silyl enol ethers react with chiral orthoesters derived from 2-methoxy-1,3-dioxolane, the stereoselectivity of the reaction differs [, ]. Z isomers result in a 1:1 ratio of diastereoisomeric monoprotected 1,3-diketones, whereas E isomers yield excellent stereoselectivity [, ]. This highlights the importance of controlling the double bond configuration in these reactions.

Q6: Has 2-methoxy-1,3-dioxolane been investigated in computational chemistry studies?

A6: Yes, 2-methoxy-1,3-dioxolane has been the subject of various computational chemistry investigations []. Researchers have utilized density functional theory (DFT) calculations to explore its vibrational spectroscopic properties, electronic structure, and thermodynamic properties [].

Q7: Are there any established analytical methods for the detection and quantification of 2-methoxy-1,3-dioxolane?

A7: 2-methoxy-1,3-dioxolane can be analyzed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [, , , ]. Its presence in complex mixtures, such as distilled liquors, has been identified and quantified using headspace-solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) [].

Q8: What are the safety considerations and handling precautions associated with 2-methoxy-1,3-dioxolane?

A9: 2-Methoxy-1,3-dioxolane is a flammable liquid and should be handled with care []. It is moisture-sensitive and incompatible with oxidizing agents and strong acids []. Proper safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, should be followed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)